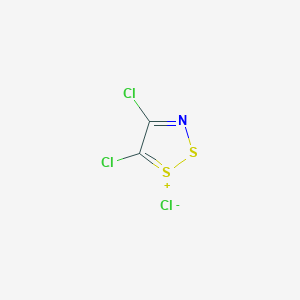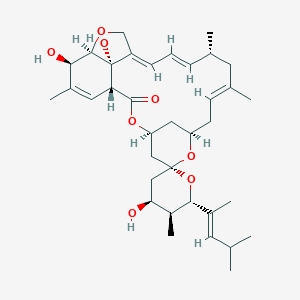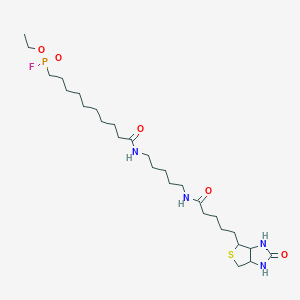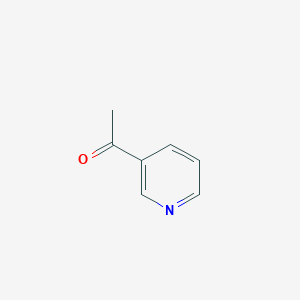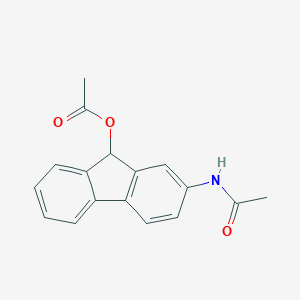
1-Tosylpyrrolidin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Tolylsulfonyl)pyrrolidin-3-one, also known as 1-(4-Tolylsulfonyl)pyrrolidin-3-one, is a useful research compound. Its molecular formula is C11H13NO3S and its molecular weight is 239.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Tolylsulfonyl)pyrrolidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Tolylsulfonyl)pyrrolidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Asymmetrische Synthese von Pyrrolidin-basierten Organokatalysatoren
Pyrrolidin-basierte Verbindungen, einschließlich 1-Tosylpyrrolidin-3-on, wurden in der asymmetrischen Synthese von Organokatalysatoren eingesetzt . Diese Katalysatoren wurden in einer Vielzahl von chemischen Reaktionen eingesetzt, darunter intramolekulare Aldolreaktionen und Diels-Alder-Cycloadditionen . Die Fähigkeit, diese Reaktionen mit hoher Enantioselektivität zu katalysieren, macht diese Katalysatoren zu wertvollen Werkzeugen in der organischen Synthese .
Aufbau von All-Kohlenstoff-quartären Zentren
Im Jahr 2015 berichteten Tu und Mitarbeiter über die Synthese einer Familie von Spiro-Pyrrolidinen und ihre Anwendung auf die katalytische asymmetrische Michael-Addition von Nitromethan an 3,3-disubstituierte Enale zur Konstruktion von All-Kohlenstoff-quartären Zentren . Dies stellt eine weitere potenzielle Anwendung von this compound im Bereich der organischen Synthese dar .
Synthese von biologisch aktiven Verbindungen
Substituierte chirale Pyrrolidine, wie z. B. This compound, sind häufige Strukturmotive in biologisch aktiven natürlichen und synthetischen Verbindungen . Daher könnte diese Verbindung möglicherweise in der Synthese einer breiten Palette von biologisch aktiven Verbindungen eingesetzt werden .
Ligandensynthese
Das Pyrrolidin-Gerüst, das die Struktur von this compound charakterisiert, spielt auch eine entscheidende Rolle als Baustein in der organischen Synthese und prägt die Struktur vieler Liganden . Dies deutet darauf hin, dass this compound in der Synthese verschiedener Liganden eingesetzt werden könnte .
Einatomkatalysatoren
Obwohl es keine direkte Erwähnung von this compound im Kontext von Einatomkatalysatoren gibt, ist es erwähnenswert, dass die Erforschung der Anwendung von Einatomkatalysatoren und die Aufklärung ihres Reaktionsmechanismus zu einem wichtigen Forschungsgebiet geworden ist <svg class="icon" height="16" p-id="17
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJNDUPYCKAYAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336721 |
Source


|
| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73696-28-3 |
Source


|
| Record name | 1-(4-Tolylsulfonyl)pyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione in understanding indigo dyes?
A: 4,4,4′,4′-Tetramethyl[2,2′-bipyrrolidinylidene]-3,3′-dione (3) serves as a simplified model compound for the core chromophore responsible for the characteristic color of indigo dyes []. Researchers synthesized 3 through a potassium cyanide-catalyzed dimerization of 4,4-Dimethyl-1-tosyl-3-pyrrolidinone (13) []. By studying the chemical and spectroscopic properties of 3, researchers gain valuable insights into the relationship between the structure and light absorption characteristics of indigo dyes. This knowledge is crucial for understanding the factors contributing to the unique color properties of indigo and for potentially designing novel dyes with tailored optical properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



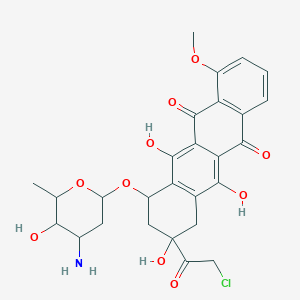

![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)
